N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

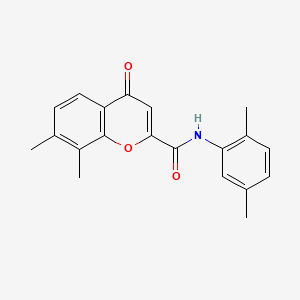

N-(2,5-Dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide characterized by a 4-oxo-4H-chromene core substituted with methyl groups at positions 7 and 6. The compound features a 2,5-dimethylphenyl group attached via a carboxamide linkage at position 2 of the chromene ring. Chromene derivatives are known for diverse biological activities, including inhibition of photosynthetic electron transport (PET) and anti-diabetic effects, as evidenced by structural analogs in the literature .

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-11-5-6-13(3)16(9-11)21-20(23)18-10-17(22)15-8-7-12(2)14(4)19(15)24-18/h5-10H,1-4H3,(H,21,23) |

InChI Key |

IUCDRIUCWDUCGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, bromine for bromination.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Nitro, sulfo, or halo derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain . Additionally, its interaction with DNA and proteins can induce apoptosis in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-Based Carboxamides (PET Inhibitors)

highlights N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides as potent PET inhibitors in spinach chloroplasts. Key analogs include:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Displays PET-inhibiting activity with an IC50 of ~10 µM.

- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide : Similar IC50 (~10 µM) but with substituents at the 3,5 positions.

Structural and Activity Comparisons :

The chromene core in the target compound introduces rigidity and polarity distinct from the planar naphthalene system. While the 4-oxo group may mimic the electron-withdrawing effects of the naphthalene’s 3-hydroxy group, its inability to donate hydrogen bonds could alter interaction with the PET target. The 2,5-dimethylphenyl group, common to both compounds, is optimal for activity, suggesting shared binding preferences .

Chromene Derivatives with Divergent Bioactivities

describes 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime , a chromene derivative with anti-diabetic activity. Key differences include:

- Substituents : Oxime and aldehyde groups at positions 7 and 8 (vs. methyl groups in the target compound).

- Activity : Targets diabetes (α-glucosidase inhibition) rather than PET.

This comparison underscores how minor structural variations in chromenes dictate biological specificity. The target’s carboxamide and methyl groups likely favor PET inhibition, whereas polar oxime/aldehyde moieties in ’s compound enable carbohydrate enzyme interactions .

Substituent Position Effects

lists N-(2,6-dimethylphenyl)-piperidinecarboxamide , highlighting the impact of substituent orientation:

- 2,5-Dimethylphenyl (target) : Para-methyl groups may reduce steric hindrance, enhancing binding.

Studies in confirm that 2,5-dimethylphenyl analogs exhibit superior PET inhibition compared to 2,6- or 3,5-substituted derivatives, aligning with the target compound’s design .

Biological Activity

N-(2,5-dimethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, a member of the chromene family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a chromene backbone that contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective effects based on recent research findings.

The compound's molecular formula is with a molecular weight of 321.4 g/mol. Its structure is pivotal in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19NO3 |

| Molecular Weight | 321.4 g/mol |

| CAS Number | 872866-46-1 |

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines.

The compound exhibits its anticancer effects primarily through the following mechanisms:

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound triggers apoptotic pathways leading to increased cell death in cancerous cells.

Case Studies

- Study on Melanoma Cells : In vitro tests showed that the compound led to microtubule disruption and centrosome de-clustering in A2 melanoma cells, contributing to its antiproliferative activity .

- Caco-2 and A549 Cell Lines : The compound exhibited a significant reduction in viability in Caco-2 cells (54.9%) while being less effective against A549 cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

Antibacterial Effects

Research indicates that this compound shows promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Antifungal Properties

The compound has demonstrated broad-spectrum antifungal activity against various drug-resistant strains of Candida species. Notably, it outperformed fluconazole in certain assays .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound.

The compound acts as a selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, it reduces oxidative stress and protects neuronal cells from damage associated with neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.